AES-135 Exhibits Distinct HDAC Isoform Selectivity Compared to Structural Analogs in the Same Chemical Series
In a head-to-head comparison of structural analogs evaluated in the same electrophoretic mobility shift assay (EMSA), AES-135 uniquely inhibited HDAC3 (IC50=0.654 μM), HDAC6 (0.190 μM), and HDAC11 (0.636 μM), whereas analog 8 (R1=CF3, R2=4-F, R3=2,3,4,5,6-F) showed potent inhibition of HDAC6 (0.086 μM) and HDAC11 (0.191 μM) but no activity against HDAC3 (IC50>1 μM) [1]. This demonstrates that AES-135 retains class I (HDAC3) activity while maintaining potency against class IIb (HDAC6) and class IV (HDAC11), a profile not replicated by closely related analogs.
| Evidence Dimension | HDAC isoform inhibitory activity (IC50) |
|---|---|
| Target Compound Data | HDAC3: 654 nM, HDAC6: 190 nM, HDAC8: >1000 nM, HDAC11: 636 nM |
| Comparator Or Baseline | Analog 8 (R1=CF3, R2=4-F, R3=2,3,4,5,6-F): HDAC3 >1000 nM, HDAC6 86 nM, HDAC8 >1000 nM, HDAC11 191 nM |
| Quantified Difference | AES-135 inhibits HDAC3 (IC50=654 nM) whereas analog 8 shows no measurable HDAC3 inhibition up to 1 μM; analog 8 exhibits 2.2-fold greater potency against HDAC6 and 3.3-fold greater potency against HDAC11 compared to AES-135 |
| Conditions | Electrophoretic mobility shift assay (EMSA) using recombinant human HDAC enzymes |
Why This Matters
This distinct isoform profile enables AES-135 to modulate both class I and class IIb/IV HDACs simultaneously, a feature that may be critical for its observed efficacy in pancreatic cancer models where HDAC3 inhibition is implicated.
- [1] Shouksmith AE, Shah F, Grimard ML, Gawel JM, Raouf YS, Geletu M, et al. Identification and Characterization of AES-135, a Hydroxamic Acid-Based HDAC Inhibitor That Prolongs Survival in an Orthotopic Mouse Model of Pancreatic Cancer. J Med Chem. 2019 Mar 14;62(5):2651-2665. View Source
